2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine
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Overview
Description
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its tetrahydropyridine ring structure, which is substituted with an allyl group at the 2-position and a phenyl group at the 6-position. The stereochemistry of the compound is defined by the (2S,6S) configuration, indicating the specific spatial arrangement of the substituents around the tetrahydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a precursor compound, such as a 2,6-diene, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding saturated tetrahydropyridine derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes, depending on the specific reaction conditions.
Reduction: Saturated tetrahydropyridine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of fine chemicals and as a building block for specialty materials.
Mechanism of Action
The mechanism of action of 2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. For example, in medicinal applications, the compound may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine: The enantiomer of the compound, with opposite stereochemistry.
(2S,6S)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine: A similar compound with a methyl group instead of a phenyl group at the 6-position.
(2S,6S)-2-allyl-6-phenyl-1,2,3,4-tetrahydropyridine: A structural isomer with a different degree of saturation in the pyridine ring.
Uniqueness
2-allyl-6-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific stereochemistry and the presence of both allyl and phenyl substituents. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H17N |
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Molecular Weight |
199.29g/mol |
IUPAC Name |
(2S,6R)-6-phenyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C14H17N/c1-2-7-13-10-6-11-14(15-13)12-8-4-3-5-9-12/h2-6,8-9,11,13-15H,1,7,10H2/t13-,14+/m0/s1 |
InChI Key |
XEDAFXCBQWHDQW-UONOGXRCSA-N |
SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 |
Isomeric SMILES |
C=CC[C@H]1CC=C[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
C=CCC1CC=CC(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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